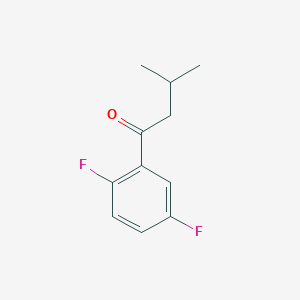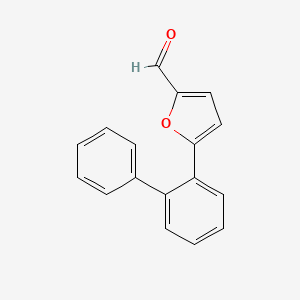![molecular formula C18H16FN3O5 B14114035 [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-morpholinylbenzene to introduce the nitro group. This is followed by a condensation reaction with 4-fluorobenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer research.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-chlorobenzoate
- [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-bromobenzoate
- [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-iodobenzoate
Uniqueness
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C18H16FN3O5 |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate |
InChI |
InChI=1S/C18H16FN3O5/c19-15-4-2-14(3-5-15)18(23)27-20-12-13-1-6-16(17(11-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2/b20-12+ |
Clé InChI |
VWXKTDNUMNEURA-UDWIEESQSA-N |
SMILES isomérique |
C1COCCN1C2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)

![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)

![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)


![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)

![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
